molecular formula C24H20N2O4S B298885 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Cat. No. B298885
M. Wt: 432.5 g/mol
InChI Key: CZQLAKQHNHBYLF-QGJBXVFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PTP1B inhibitor, which is a protein tyrosine phosphatase that regulates insulin signaling and glucose homeostasis. The synthesis method of this compound, its mechanism of action, and its biochemical and physiological effects have been studied in detail.

Mechanism of Action

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid inhibits PTP1B by binding to the active site of the enzyme. This results in increased insulin signaling and glucose uptake in cells. The compound has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation in cells, which can improve insulin sensitivity and reduce lipid accumulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid have been studied in various animal models. The compound has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism in diabetic and obese animals. It has also been shown to reduce inflammation and oxidative stress in these animals. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments is its high potency and specificity for PTP1B inhibition. This allows for precise and targeted modulation of insulin signaling and glucose metabolism. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One direction is to study its potential therapeutic applications in human subjects with diabetes and other metabolic disorders. Another direction is to investigate its neuroprotective effects in human subjects with neurodegenerative diseases. In addition, future research could focus on improving the solubility and bioavailability of the compound, which would enhance its potential as a therapeutic agent. Finally, the compound could be used as a tool for studying the role of PTP1B in various physiological processes, which could lead to new insights into the mechanisms of insulin signaling and glucose metabolism.

Synthesis Methods

The synthesis method of 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction of 2-furylbenzaldehyde and thiosemicarbazide in ethanol. The resulting product is then reacted with propyl bromide and potassium carbonate in DMF to obtain the final product. The synthesis method has been optimized to yield a high purity product, and the compound has been characterized using various spectroscopic techniques.

Scientific Research Applications

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been extensively studied for its potential use in scientific research. The compound has been shown to inhibit PTP1B, which is a protein tyrosine phosphatase that regulates insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity in animal models of diabetes and obesity. Therefore, 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

properties

Product Name

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

4-[5-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H20N2O4S/c1-2-14-26-22(27)21(31-24(26)25-18-6-4-3-5-7-18)15-19-12-13-20(30-19)16-8-10-17(11-9-16)23(28)29/h3-13,15H,2,14H2,1H3,(H,28,29)/b21-15+,25-24?

InChI Key

CZQLAKQHNHBYLF-QGJBXVFPSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

Origin of Product

United States

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